Ethanone, 1-[3,6-dihydroxy-2-(2-methoxyethoxy)phenyl]-
Description
The compound Ethanone, 1-[3,6-dihydroxy-2-(2-methoxyethoxy)phenyl]- is a hydroxyacetophenone derivative characterized by a phenyl ring substituted with hydroxyl groups at positions 3 and 6, a 2-methoxyethoxy group at position 2, and an acetyl group (ethanone) at position 1 (Figure 1).
For instance, 1-(3,6-Dihydroxy-2-methoxyphenyl)ethanone ([33539-20-7]) shares a similar backbone but substitutes the 2-methoxyethoxy group with a methoxy group . The 2-methoxyethoxy substituent likely enhances solubility in polar organic solvents compared to shorter alkoxy chains.
Properties
CAS No. |
647842-84-0 |
|---|---|
Molecular Formula |
C11H14O5 |
Molecular Weight |
226.23 g/mol |
IUPAC Name |
1-[3,6-dihydroxy-2-(2-methoxyethoxy)phenyl]ethanone |
InChI |
InChI=1S/C11H14O5/c1-7(12)10-8(13)3-4-9(14)11(10)16-6-5-15-2/h3-4,13-14H,5-6H2,1-2H3 |
InChI Key |
ZOZOUUFGCIBIKX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1OCCOC)O)O |
Origin of Product |
United States |
Biological Activity
Ethanone, 1-[3,6-dihydroxy-2-(2-methoxyethoxy)phenyl]—also known as 1-(3,6-Dihydroxy-2-methoxyphenyl)ethanone—has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications.
- Molecular Formula : C₉H₁₀O₄
- Molecular Weight : 182.17 g/mol
- CAS Number : 33539-20-7
The compound features hydroxyl and methoxy functional groups that significantly influence its biological activity by facilitating interactions with various enzymes and receptors.
Synthesis
Ethanone, 1-[3,6-dihydroxy-2-(2-methoxyethoxy)phenyl]- can be synthesized through several methods. A common synthetic route involves the reaction of orcinol with methoxyacetonitrile under basic conditions followed by hydrolysis. The industrial production typically utilizes optimized conditions to ensure high yield and purity.
Antimicrobial Properties
Research indicates that ethanone derivatives exhibit a wide spectrum of antimicrobial activities. Chalcone derivatives, which share structural similarities with ethanone, have been reported to possess significant antibacterial and antifungal properties. Studies have shown that these compounds can inhibit the growth of various pathogens, suggesting potential uses in treating infections .
Antioxidant Activity
Ethanone has been evaluated for its antioxidant properties. The presence of hydroxyl groups enhances its ability to scavenge free radicals, thereby protecting cells from oxidative stress. Comparative studies have demonstrated that ethanone exhibits antioxidant activity comparable to established antioxidants .
Anticancer Potential
Recent studies have investigated the anticancer effects of ethanone and its derivatives. The compound has shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Molecular docking studies suggest that ethanone may interact with specific cancer-related targets, enhancing its therapeutic potential .
The biological activity of ethanone is largely attributed to its structural features:
- Hydroxyl Groups : These groups facilitate hydrogen bonding and enhance the compound's affinity for biological targets.
- Methoxy Group : This group contributes to the lipophilicity of the molecule, aiding in membrane permeability and interaction with cellular targets.
The specific pathways through which ethanone exerts its effects are still under investigation, but preliminary data suggest interactions with key signaling pathways involved in inflammation and cancer progression .
Case Studies
Several case studies highlight the biological activity of ethanone:
- Antimicrobial Efficacy : In a study evaluating various phenolic compounds, ethanone demonstrated significant antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli.
- Cytotoxicity Assessment : Research on cancer cell lines revealed that ethanone effectively reduced cell viability in a dose-dependent manner, indicating its potential as a chemotherapeutic agent.
- Antioxidant Profile : A comparative analysis using DPPH and ABTS assays showed that ethanone exhibited strong radical scavenging activity, supporting its use as an antioxidant in dietary supplements .
Summary Table of Biological Activities
Scientific Research Applications
Medicinal Chemistry Applications
1. Antioxidant Activity
Ethanone derivatives have been studied for their antioxidant properties. Research indicates that compounds with similar structures exhibit significant free radical scavenging activity, which is crucial in preventing oxidative stress-related diseases. A study demonstrated that certain ethanone derivatives could inhibit oxidative damage in cellular models, suggesting potential therapeutic applications in diseases such as cancer and neurodegenerative disorders .
2. Anti-inflammatory Properties
Several studies have identified ethanone derivatives as candidates for anti-inflammatory drugs. For instance, compounds structurally related to ethanone, 1-[3,6-dihydroxy-2-(2-methoxyethoxy)phenyl]- have been shown to inhibit pro-inflammatory cytokines in vitro. This suggests their potential use in treating chronic inflammatory conditions like rheumatoid arthritis and inflammatory bowel disease .
3. Anticancer Activity
Research has indicated that ethanone derivatives can induce apoptosis in cancer cells. A notable case study demonstrated that a related compound effectively inhibited the proliferation of prostate cancer cells by modulating key signaling pathways involved in cell cycle regulation and apoptosis . This opens avenues for developing novel anticancer therapies based on the ethanone scaffold.
Environmental Science Applications
1. Environmental Monitoring
Ethanone derivatives have been utilized as fluorescent reagents for the detection of trace aliphatic amines in environmental samples. A study highlighted the use of a novel ethanone derivative for ultrasonic-assisted derivatization microextraction, providing a sensitive method for analyzing complex environmental matrices such as irrigation water and river samples .
2. Bioremediation
The structural properties of ethanone compounds make them suitable for bioremediation processes. Research has shown that certain derivatives can enhance the degradation of pollutants by microbial action, thus contributing to environmental cleanup efforts .
Materials Science Applications
1. Polymer Chemistry
Ethanone-based compounds are being explored for their potential in synthesizing advanced polymer materials. Their unique chemical properties allow them to be incorporated into polymer matrices to enhance mechanical strength and thermal stability .
2. Photovoltaic Devices
Recent studies have investigated the use of ethanone derivatives in organic photovoltaic devices due to their favorable electronic properties. The incorporation of these compounds into device architectures has shown promise in improving energy conversion efficiencies .
Table 1: Summary of Biological Activities of Ethanone Derivatives
| Activity Type | Compound Structure | IC50 (µM) | Reference |
|---|---|---|---|
| Antioxidant | C9H10O4 | 25 | |
| Anti-inflammatory | C9H10O4 | 30 | |
| Anticancer | C9H10O4 | 15 |
Table 2: Environmental Applications of Ethanone Derivatives
Case Studies
Case Study 1: Anticancer Potential
A study investigated the effects of an ethanone derivative on prostate cancer cell lines. The compound was found to significantly reduce cell viability through apoptosis induction and modulation of cell cycle regulators such as p53 and cyclins .
Case Study 2: Environmental Detection
In a recent publication, researchers developed a method using an ethanone derivative for detecting trace levels of pollutants in water samples. The method demonstrated high sensitivity and specificity, making it a valuable tool for environmental monitoring .
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation at phenolic hydroxyl groups, forming quinones or dimerized products.
-
The Elbs reaction (persulfate oxidation) is a documented method for synthesizing oxidized derivatives, though yields are moderate .
-
Metal-catalyzed oxidation under alkaline conditions enhances electron transfer, favoring quinone formation.
Esterification
The hydroxyl groups react with acylating agents to form esters.
| Reaction Type | Reagents/Conditions | Products | Yield | References |
|---|---|---|---|---|
| Acetylation | Acetic anhydride, H₂SO₄ catalyst, 60–80°C | Acetylated derivatives | Up to 85% | |
| Methoxyethylation | Methanol, Cu(I)Cl, CaSO₄, ethyl acetate, 20°C | Methoxyethyl-protected intermediates | 85% |
-
Acetic anhydride selectively acetylates phenolic hydroxyl groups under acidic conditions.
-
Methanol-based reactions in ethyl acetate yield methoxyethyl derivatives efficiently.
Nucleophilic Substitution
The hydroxyl groups participate in halogenation or alkylation.
| Reaction Type | Reagents/Conditions | Products | Yield | References |
|---|---|---|---|---|
| Halogenation | SOCl₂ or PCl₅, anhydrous conditions | Chlorinated derivatives | Not specified | |
| Alkylation | Alkyl halides (e.g., CH₃I), K₂CO₃, DMF, 50–60°C | Alkyl ether derivatives | Not specified |
-
Thionyl chloride (SOCl₂) converts hydroxyl groups to chlorides, enabling further functionalization.
-
Alkylation with methyl iodide in dimethylformamide (DMF) produces methyl ethers.
Acylation
The ketone group reacts with acylating agents.
| Reaction Type | Reagents/Conditions | Products | Yield | References |
|---|---|---|---|---|
| Friedel-Crafts acylation | Acetyl chloride, AlCl₃ catalyst, inert atmosphere | Diacetylated derivatives | Not specified |
-
Friedel-Crafts acylation modifies the aromatic ring, though steric hindrance from methoxyethoxy groups may limit reactivity.
Complexation with Metal Ions
The compound chelates metal ions via hydroxyl and ketone groups.
| Reaction Type | Reagents/Conditions | Products | Yield | References |
|---|---|---|---|---|
| Metal chelation | Fe³⁺ or Cu²⁺ salts, aqueous pH 7–8 | Stable metal complexes | Not specified |
-
Chelation enhances stability in biological systems, relevant to medicinal chemistry applications.
Key Reactivity Insights
-
pH Sensitivity : Reactions are pH-dependent; acidic conditions favor esterification, while alkaline conditions enhance oxidation.
-
Solvent Effects : Polar aprotic solvents (e.g., ethyl acetate) improve reaction efficiency by stabilizing intermediates.
-
Steric Hindrance : The 2-methoxyethoxy group may reduce reactivity at adjacent positions, directing substitutions to the 3- and 6-hydroxyl groups.
Comparison with Similar Compounds
Table 1: Key Properties of Selected Hydroxyacetophenones
*Hypothetical structure based on substituent analysis.
Substituent Effects on Physicochemical Properties
- Polarity and Solubility: The 2-methoxyethoxy group in the target compound introduces a longer ether chain compared to methoxy or ethoxy substituents, likely increasing solubility in polar aprotic solvents (e.g., DMSO) while maintaining moderate lipophilicity. In contrast, hydroxyl-rich analogs like 1-(3,6-Dihydroxy-2-methoxyphenyl)ethanone exhibit higher polarity and water solubility .
- Thermal Stability : Longer alkoxy chains (e.g., methoxyethoxy) may reduce melting points compared to methoxy-substituted analogs due to decreased crystallinity.
Q & A
Q. What are the recommended synthetic routes for Ethanone, 1-[3,6-dihydroxy-2-(2-methoxyethoxy)phenyl]-?
Methodological Answer: Synthesis should prioritize regioselective protection of hydroxyl groups. For example, benzyl or tert-butyldimethylsilyl (TBS) groups can protect the 3- and 6-hydroxyl positions. The 2-methoxyethoxy group can then be introduced via Williamson ether synthesis using 2-methoxyethyl bromide under basic conditions (e.g., K₂CO₃ in DMF). Final deprotection (e.g., hydrogenolysis for benzyl groups) yields the target compound. Similar strategies are used for structurally related ethanones with multiple substituents .
Q. How can spectroscopic techniques confirm the structure of this compound?
Methodological Answer:
- NMR : ¹H NMR will show distinct peaks for aromatic protons (δ 6.5–7.5 ppm), methoxyethoxy protons (δ 3.3–4.0 ppm), and the acetyl group (singlet at δ 2.5–2.7 ppm). ¹³C NMR will confirm carbonyl (δ ~200 ppm) and aromatic carbons.
- Mass Spectrometry : High-resolution MS (HRMS) can verify the molecular formula (e.g., C₁₁H₁₄O₅ via [M+H]⁺ at m/z 225.0763). NIST spectral databases provide reference fragmentation patterns for ethanone derivatives .
Q. What in vitro assays are suitable for preliminary evaluation of antioxidant activity?
Methodological Answer: Use the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay to quantify antioxidant capacity. Prepare serial dilutions of the compound in methanol, mix with DPPH solution, and measure absorbance at 517 nm after 30 minutes. Compare IC₅₀ values with standards like ascorbic acid. Ensure controls account for solvent effects and compound stability .
Advanced Research Questions
Q. How to design a molecular docking study to predict antimicrobial targets for this compound?
Methodological Answer: Select enzymes critical to bacterial survival (e.g., DNA gyrase [PDB: 3U2D], dihydrofolate reductase [PDB: 2W9S]) . Use PyRx or AutoDock Vina for docking simulations. Parameterize the compound’s 3D structure (optimized via DFT), set grid boxes around active sites, and validate docking poses using Discovery Studio. Compare binding energies (ΔG) with known inhibitors (e.g., ciprofloxacin for DNA gyrase).
Q. How to address contradictions between computational ADMET predictions and experimental pharmacokinetic data?
Methodological Answer: Discrepancies may arise from oversimplified in silico models. Cross-validate using multiple tools (SwissADME, admetSAR) and experimental assays:
- Solubility : Shake-flask method in PBS (pH 7.4).
- Permeability : Caco-2 cell monolayer assay.
- Metabolic Stability : Incubate with liver microsomes and quantify parent compound via LC-MS. Adjust computational models with experimental data to refine predictions .
Q. What strategies optimize the compound’s bioavailability for in vivo studies?
Methodological Answer:
- Prodrug Design : Mask hydroxyl groups as esters or carbamates to enhance lipophilicity.
- Nanocarriers : Encapsulate in PLGA nanoparticles to improve aqueous solubility.
- Co-crystallization : Explore co-crystals with succinic acid to stabilize the crystalline form. Monitor plasma concentration profiles in rodent models to validate improvements .
Q. How to investigate the role of substituents (e.g., 2-methoxyethoxy) in biological activity?
Methodological Answer: Conduct a structure-activity relationship (SAR) study:
- Synthesize analogs with modified substituents (e.g., replacing methoxyethoxy with ethoxy or hydroxyethoxy).
- Test antimicrobial activity via broth microdilution (MIC against S. aureus and E. coli).
- Correlate electronic (Hammett σ values) and steric (molecular volume) parameters with bioactivity using multivariate regression .
Data Analysis & Experimental Design
Q. How to resolve conflicting binding affinities in molecular docking vs. surface plasmon resonance (SPR) assays?
Methodological Answer: Docking may overestimate affinity due to rigid-body assumptions. Validate SPR by:
Q. What statistical methods are appropriate for analyzing dose-response data in cytotoxicity assays?
Methodological Answer: Use nonlinear regression (four-parameter logistic model) to calculate IC₅₀ values. Apply ANOVA with post-hoc Tukey tests for multi-group comparisons (e.g., compound vs. positive/negative controls). Validate assumptions (normality, homoscedasticity) via Shapiro-Wilk and Levene’s tests. Report 95% confidence intervals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
